![molecular formula C7H4ClNO2S2 B2628010 Thieno[2,3-b]pyridine-5-sulfonyl chloride CAS No. 1864060-96-7](/img/structure/B2628010.png)
Thieno[2,3-b]pyridine-5-sulfonyl chloride
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Overview
Description
Thieno[2,3-b]pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It has an average mass of 233.695 Da and a monoisotopic mass of 232.937195 Da .
Synthesis Analysis
The synthesis of Thieno[2,3-b]pyridine-5-sulfonyl chloride involves the use of 2 equivalents of thionyl chloride . Other methods include the remodeling of 3-formyl (aza)indoles/benzofurans , and the Suzuki cross-coupling reaction .Molecular Structure Analysis
The InChI code for Thieno[2,3-b]pyridine-5-sulfonyl chloride is 1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H .Chemical Reactions Analysis
Thieno[2,3-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
Thieno[2,3-b]pyridine-5-sulfonyl chloride has a molecular weight of 233.7 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anticancer Activity
Thieno[2,3-b]pyridine derivatives have shown significant anticancer activity . For instance, they have been used in the treatment of triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells . The anticancer activity was further explored by altering the ring size of the cyclo-aliphatic moiety .
Antiviral Properties
Thieno[2,3-b]pyridine derivatives have also demonstrated antiviral properties . They have been used in the design of antiviral agents .
Anti-inflammatory Uses
These compounds have shown anti-inflammatory effects . They have been used in the development of anti-inflammatory drugs .
Antimicrobial Applications
Thieno[2,3-b]pyridine derivatives have been used in the design of antimicrobial agents . They have shown potent antimicrobial properties .
Treatment of Central Nervous System Diseases
Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases . They have been used as C-terminal hydrolase L1 (UCH-L1) inhibitors .
Antidiabetic Applications
Thieno[2,3-b]pyridine derivatives have shown antidiabetic properties . They have been used in the development of antidiabetic drugs .
Antihypertensive Uses
These compounds have demonstrated antihypertensive effects . They have been used in the development of antihypertensive drugs .
Osteogenic Applications
Thieno[2,3-b]pyridine derivatives have shown osteogenic activities . They have been used in the treatment of bone disorders .
Mechanism of Action
Target of Action
It has been suggested that it may interact with g protein-coupled receptors (gpcrs), specifically the a2a receptor . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.
Mode of Action
It is believed to bind to its target receptors, such as the a2a receptor, and modulate their activity . This modulation can lead to changes in cellular signaling pathways, potentially leading to various biological effects.
Pharmacokinetics
Its molecular weight of 233.7 suggests that it may have suitable properties for bioavailability, but further studies are needed to confirm this.
Result of Action
Given its potential interaction with gpcrs, it may influence cellular signaling and potentially have effects on cell proliferation, inflammation, and other processes .
Future Directions
Thieno[2,3-b]pyridine derivatives have shown potential in various fields due to their pharmacological and biological utility . They are being explored for their potential in combating multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
thieno[2,3-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBNPKPVIBXXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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